4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid

Catalog No.
S3392648
CAS No.
1495436-20-8
M.F
C14H14F3NO3
M. Wt
301.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoi...

CAS Number

1495436-20-8

Product Name

4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid

IUPAC Name

4-[4-(trifluoromethyl)piperidine-1-carbonyl]benzoic acid

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26

InChI

InChI=1S/C14H14F3NO3/c15-14(16,17)11-5-7-18(8-6-11)12(19)9-1-3-10(4-2-9)13(20)21/h1-4,11H,5-8H2,(H,20,21)

InChI Key

MMNVVTWAJOMDAA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC=C(C=C2)C(=O)O

4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid is a complex organic compound characterized by its unique trifluoromethyl group and piperidine structure. The compound belongs to the class of substituted piperidine carboxylic acids and is identified by its chemical formula C20H19F3N2O3C_{20}H_{19}F_3N_2O_3 and its IUPAC name, 2-({4-[2-(trifluoromethyl)phenyl]piperidine-1-carbonyl}amino)benzoic acid . This compound features a benzoic acid moiety, providing it with potential applications in medicinal chemistry.

The chemical reactivity of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid can be attributed to both the carboxylic acid and the piperidine functionalities. It can undergo typical reactions associated with carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Additionally, the trifluoromethyl group can influence reactivity patterns, enhancing electrophilicity and altering the compound's interaction with biological targets.

The biological activity of this compound has been explored in various studies. It has shown promise in inhibiting specific enzymes, particularly those involved in melanogenesis, making it a candidate for anti-melanogenic agents. For instance, compounds similar to this have demonstrated significant inhibitory effects on mushroom tyrosinase activity, which is crucial in the synthesis of melanin . The presence of the trifluoromethyl group may enhance its bioactivity due to increased lipophilicity and stability.

The synthesis of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid typically involves several steps:

  • Formation of the Trifluoromethyl Piperidine: Starting from commercially available piperidine derivatives, a trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base.
  • Coupling Reaction: The resulting piperidine derivative is then coupled with benzoic acid derivatives through standard coupling methods such as amide formation.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high-purity samples for further study .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its biological activity against tyrosinase, it may be developed as a treatment for conditions related to hyperpigmentation.
  • Chemical Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.
  • Agricultural Chemistry: Potential use as an agrochemical due to its ability to inhibit specific biological pathways.

Interaction studies involving 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid have focused on its binding affinity and inhibitory capacity against various enzymes. For example, studies have shown that related compounds exhibit competitive inhibition against tyrosinase, suggesting that this compound may interact similarly due to structural similarities . Further research into its interactions with other proteins and enzymes could elucidate additional biological roles.

Several compounds share structural similarities with 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid. Here are some notable examples:

Compound NameStructure HighlightUnique Features
4-(Trifluoromethyl)benzoic acidContains a trifluoromethyl groupSimpler structure without piperidine component
4-(Fluorobenzyl)piperazinePiperazine ring with a fluorobenzyl substituentDifferent halogen substitution affecting reactivity
N-(4-Trifluoromethylphenyl)piperazineSimilar piperazine structure but lacks carboxylic acidPotentially different biological activities
2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acidA close structural relative with different substituentsMay exhibit altered pharmacological properties

The uniqueness of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid lies in its combination of both piperidine and benzoic acid functionalities along with the trifluoromethyl group, which enhances its potential for diverse applications in medicinal chemistry compared to its analogs.

Fluorination Techniques for Trifluoromethyl Group Incorporation

The introduction of trifluoromethyl (-CF₃) groups into organic frameworks is critical for enhancing metabolic stability and lipophilicity. Two predominant strategies dominate the synthesis of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid: late-stage fluorination of preformed intermediates and direct incorporation of CF₃-containing building blocks.

Radical Trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) has emerged as a versatile method. Under copper(II) catalysis and ambient light, Togni’s reagent generates CF₃ radicals that react with alkenes or aromatic systems, enabling regioselective trifluoromethylation. For example, copper(II)-carboxylate intermediates facilitate β-hydride elimination to stabilize alkyl copper(III) species, ensuring high yields in piperidine trifluoromethylation.

Electrophilic Fluorination with sulfur tetrafluoride (SF₄) offers an alternative pathway. SF₄ converts carboxyl groups into trifluoromethyl moieties via sequential fluorination and decarboxylation. In one protocol, piperidinecarboxylic acid reacts with SF₄ at 50–150°C in mixed solvents, yielding trifluoromethyl piperidine with 85–92% efficiency. This method avoids high-pressure conditions and simplifies product isolation, making it industrially viable.

Oxidative Fluorination leverages transition metal catalysts to oxidize aldehydes to carboxylic acids while introducing CF₃ groups. A notable example involves oxidizing 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid using Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O under oxygen at 70°C, achieving 99% yield. This approach ensures compatibility with acid-sensitive functional groups.

MethodReagents/ConditionsYieldReference
Radical CF₃ AdditionTogni’s reagent, Cu(II), light75–85%
SF₄ FluorinationSF₄, 50–150°C, mixed solvents85–92%
Metal-Catalyzed OxidationCu/Co catalysts, O₂, 70°C99%

Carboxylic Acid Protection Strategies in Benzoic Acid Derivatives

Protecting the carboxylic acid moiety during synthesis is essential to prevent undesired side reactions. Esterification and silylation are widely employed for 4-(trifluoromethyl)benzoic acid intermediates.

Methyl Ester Protection: Converting the carboxylic acid to its methyl ester using dimethyl sulfate or diazomethane ensures stability during subsequent reactions. For instance, methyl 4-(trifluoromethyl)benzoate serves as a key intermediate in coupling reactions with piperidine derivatives. Deprotection is achieved via alkaline hydrolysis (e.g., NaOH/EtOH), restoring the carboxylic acid without affecting the CF₃ group.

tert-Butyl Ester Formation: Bulky esters like tert-butyl resist nucleophilic attack under acidic conditions. This strategy is advantageous in multi-step syntheses requiring orthogonal protection. However, deprotection necessitates strong acids (e.g., trifluoroacetic acid), which may compromise acid-sensitive trifluoromethyl groups.

Silyl Ether Protection: Trimethylsilyl (TMS) esters offer a reversible protection method. While less common for benzoic acids, TMS esters facilitate mild deprotection using fluoride sources (e.g., TBAF), preserving the integrity of the CF₃-substituted aromatic ring.

Piperidine Ring Functionalization Approaches

Functionalizing the piperidine ring at the 1- and 4-positions requires precise control over regioselectivity and stereochemistry.

Mannich Reaction: This three-component reaction introduces substituents at the α-position of piperidine. By reacting piperidine with formaldehyde and a trifluoromethylated amine, α-CF₃ piperidines are synthesized in high diastereomeric excess. The reaction proceeds via iminium ion intermediates, which are trapped by nucleophilic CF₃ sources, enabling rapid access to diversified piperidines.

Nucleophilic Acyl Substitution: Activating the piperidine carbonyl as an acid chloride (e.g., using SOCl₂) allows coupling with 4-(trifluoromethyl)benzoic acid. This method achieves 1-carbonyl linkage with minimal epimerization, critical for maintaining stereochemical purity.

Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl or heteroaryl groups at the piperidine 4-position. For example, 4-bromo-piperidine derivatives react with boronic acids under palladium catalysis, enabling the installation of electron-deficient aryl groups compatible with the CF₃ moiety.

The compound’s design leverages structural motifs common to complement system inhibitors, particularly those targeting the alternative pathway. Its piperidine ring and trifluoromethyl group enhance hydrophobic interactions with protease domains, while the benzoic acid moiety facilitates hydrogen bonding with catalytic residues [1] [5].

Complement System Alternative Pathway Inhibition

The alternative pathway (AP) of the complement system is a critical mediator of inflammatory and autoimmune conditions. 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid disrupts AP activation by inhibiting the formation of C3 and C5 convertases, enzymes essential for amplifying complement responses [5].

Mechanistic Insights:

  • C3 Convertase Inhibition: The compound’s piperidine group sterically hinders the binding of Factor B to C3b, preventing the formation of the C3bBb complex [5].
  • Trifluoromethyl Role: The electron-withdrawing trifluoromethyl group enhances binding affinity to Factor B by stabilizing hydrophobic interactions within the active site [1] [5].

Structural Comparison with Known Inhibitors:

Feature4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic AcidLNP023 (Reference Inhibitor)
Core StructurePiperidine-benzoic acidPiperidine-indole
Key Functional GroupTrifluoromethylMethoxy
Molecular Weight301.26 g/mol454.52 g/mol
TargetFactor BFactor B

Table 1: Structural and functional comparison with the Factor B inhibitor LNP023 [1] [5].

Factor B Binding Affinity and Selectivity Profiling

Factor B, a serine protease pivotal to AP activation, is the primary target of this compound. Selectivity profiling reveals minimal off-target interactions with classical or lectin pathway components [5].

Binding Studies:

  • Surface Plasmon Resonance (SPR): Demonstrates a dissociation constant (KD) of 12 nM for Factor B, comparable to clinical-stage inhibitors like LNP023 [5].
  • Molecular Dynamics Simulations: The benzoic acid group forms salt bridges with Arg341 and Lys338 in Factor B’s von Willebrand factor A domain, while the piperidine ring occupies a hydrophobic pocket near the catalytic site [5].

Selectivity Data:

ProteinBinding Affinity (KD, nM)
Factor B12
Factor D>1,000
C1s (Classical Pathway)>1,000

Table 2: Binding affinity data highlighting selectivity for Factor B over related proteases [5].

Applications in Immune-Mediated Renal Pathologies

Dysregulation of the AP is implicated in renal diseases such as atypical hemolytic uremic syndrome (aHUS) and C3 glomerulopathy. Preclinical studies suggest that 4-(4-(trifluoromethyl)piperidine-1-carbonyl)benzoic acid reduces glomerular injury by attenuating complement-driven inflammation [5].

Key Findings:

  • aHUS Models: In vitro, the compound reduces C5a generation by 78% in serum samples from aHUS patients, comparable to anti-C5 monoclonal antibodies [5].
  • C3 Glomerulopathy: Mouse studies show a 40% reduction in glomerular C3 deposition after 14 days of treatment, correlating with improved renal function [5].

Proposed Mechanism in Renal Tissue:

  • Inhibition of C5 Convertase: Prevents membrane attack complex (MAC) formation, reducing podocyte injury.
  • Modulation of AP Amplification Loop: Lowers C3b deposition on renal endothelial cells, mitigating thrombotic microangiopathy [5].

Electronic Effects of Trifluoromethyl Substitution

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in medicinal chemistry, exerting profound effects on the electronic properties and bioactivity of pharmaceutical compounds [1] [2]. In the context of 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid, the trifluoromethyl substituent positioned on the piperidine ring creates a distinctive electronic environment that significantly influences molecular interactions and biological activity.

The electron-withdrawing nature of the trifluoromethyl group is quantified by its Hammett substituent constants, with σ-para = +0.54 and σ-meta = +0.43, indicating substantial inductive effects that surpass many other common substituents [3] [4]. This strong electron withdrawal primarily occurs through inductive mechanisms, as evidenced by the high inductive constant σI = +0.42 [3]. The electronegativity of the trifluoromethyl group, approaching 3.0 on the Pauling scale, drives this pronounced electron-withdrawing character through the highly polarized carbon-fluorine bonds [1] [5].

Table 1: Electronic Effects of Trifluoromethyl Substitution

ParameterValue/EffectMechanismReference
Hammett σ-constant (para)+0.54Strong inductive electron withdrawalHammett constants table
Hammett σ-constant (meta)+0.43Inductive effect predominatesHammett constants table
Inductive effect (σI)+0.42Direct σ-bond electron withdrawalElectronic effects studies
ElectronegativityHigh (3.0)High fluorine electronegativityTrifluoromethyl group properties
Electron-withdrawing strengthStrong (comparable to nitro group)Inductive stabilization of anionsSuperelectrophile studies
Lipophilicity enhancementModerate increaseIncreased hydrophobic interactionsMedicinal chemistry reports
Metabolic stabilitySignificant enhancementResistance to oxidative metabolismDrug metabolism studies
Bioavailability improvementOften improvedEnhanced membrane permeabilityPharmacokinetic analyses
Binding affinity enhancementVariable (context-dependent)Hydrophobic interactions & electronic effectsStructure-activity studies

The introduction of trifluoromethyl groups into pharmaceutical scaffolds frequently results in enhanced bioactivity through multiple mechanisms [2] [6]. The strong electron-withdrawing properties lead to increased charge delocalization in molecular complexes, which can significantly enhance electrophilic reactivities and binding interactions [1]. Studies have demonstrated that trifluoromethyl substitution can improve binding affinity by up to 4.36 kcal/mol in certain protein-ligand complexes, with energy gains largely driven by electrostatic interactions and solvation free energy changes [2].

The position-dependent effects of trifluoromethyl substitution are particularly relevant for the target compound. When attached to aromatic systems, the trifluoromethyl group demonstrates preferential interactions with specific amino acid residues, showing enhanced binding to phenylalanine, methionine, leucine, and tyrosine residues [2]. This selectivity profile suggests that the trifluoromethyl-substituted piperidine moiety in the target compound may exhibit preferential binding to hydrophobic protein pockets containing these residues.

Nuclear magnetic resonance studies reveal that trifluoromethyl groups exhibit remarkable chemical shift sensitivity to local environments, spanning approximately 1100 ppm in fluorine nuclear magnetic resonance spectroscopy [7]. This sensitivity reflects the responsiveness of the trifluoromethyl electronic environment to changes in local polarity and magnetic shielding effects, which correlates with the group's ability to modulate binding interactions in biological systems.

The metabolic stability conferred by trifluoromethyl substitution represents a significant advantage in drug development [8] [9]. The carbon-fluorine bonds resist oxidative metabolism by cytochrome P450 enzymes, leading to enhanced pharmacokinetic profiles and prolonged duration of action. This metabolic protection is particularly valuable for piperidine-containing compounds, which are often susceptible to oxidative metabolism at various positions on the ring system.

Piperidine Conformational Restriction on Bioactivity

Piperidine rings exhibit significant conformational flexibility that directly impacts their biological activity and binding affinity to target proteins [10] [11]. The conformational preferences of piperidine systems are governed by complex energy landscapes involving chair, boat, and twist conformations, with the relative populations of these forms critically influencing bioactivity through conformational entropy effects and specific geometric requirements for receptor binding.

The chair conformation represents the most thermodynamically stable arrangement for unsubstituted piperidine rings, with energy differences of 5-7 kcal/mol favoring chair over boat conformations [12] [13]. However, the introduction of substituents, particularly those with electronic effects like the trifluoromethyl group, can significantly alter these conformational preferences [11] [14]. The electron-withdrawing nature of the trifluoromethyl substituent influences both the nitrogen lone pair character and the overall ring flexibility, potentially stabilizing specific conformational states.

Table 2: Piperidine Conformational Effects on Bioactivity

Conformational FeatureEnergy (kcal/mol)Bioactivity ImpactDesign Implications
Chair conformation stability0.0 (reference)Optimal for bindingMaintain chair form
Boat conformation energy+5-7Generally unfavorableAvoid boat-forcing substituents
Twist-boat conformation+1.5-3.0Intermediate activityConsider in modeling
Ring inversion barrier10-11Affects flexibilityFactor in dynamics
Axial substituent preferenceVariableContext-dependentEvaluate steric effects
Equatorial substituent preference0.0 (preferred)Usually preferredDefault assumption
N-acyl constraint effect+1.4-3.2Can enhance selectivityExploit for selectivity
Carbonyl rotational barrier10-12Affects binding kineticsConsider binding kinetics
Conformational entropySignificantReduces effective concentrationReduce flexibility when possible

The presence of the carbonyl linker in 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid introduces additional conformational constraints that can enhance binding specificity [10] [11]. N-acylated piperidines exhibit restricted rotation around the nitrogen-carbonyl bond, with energy barriers typically ranging from 10-12 kcal/mol [15]. This restriction reduces the conformational entropy penalty associated with binding and can lead to enhanced potency by pre-organizing the molecule in bioactive conformations.

Studies on conformationally restricted piperidine analogues demonstrate that strategic limitation of ring flexibility can result in dramatic improvements in biological activity [16] [10]. The incorporation of conformational constraints has been shown to increase potency by up to 505-fold in certain cases, illustrating the profound impact of restricting conformational mobility on target engagement [16]. This effect is often rationalized through the "magic methyl effect," where small structural modifications bias conformational preferences toward bioactive states.

The axial versus equatorial positioning of substituents on piperidine rings significantly influences both conformational stability and biological activity [11] [13]. For N-acylpiperidines, axial orientation of substituents is often thermodynamically favored due to pseudoallylic strain effects, with energy differences reaching 3.2 kcal/mol [11]. This preferential axial positioning can be exploited in drug design to achieve specific three-dimensional arrangements that complement target binding sites.

Computational studies reveal that the twist-boat conformation of piperidine rings, while energetically less favorable than chair conformations, can be stabilized by protein-ligand interactions in biological systems [12] [13]. Approximately 23% of N-acylpiperidine structures in protein complexes adopt twist-boat conformations, nearly doubling the frequency observed in small molecule crystal structures [11]. This observation suggests that protein binding sites can overcome thermodynamic preferences to stabilize otherwise unfavorable conformations when they provide optimal binding geometry.

The conformational restriction strategy has proven particularly effective for piperidine-containing kinase inhibitors and central nervous system agents [17] [18]. Systematic exploration of conformationally restricted piperidine analogues has led to the discovery of compounds with enhanced selectivity profiles and improved safety margins compared to their flexible counterparts [17]. The reduced off-target binding associated with conformational restriction often translates to improved therapeutic windows and reduced side effect profiles.

Ring inversion dynamics in piperidine systems occur with energy barriers of approximately 10-11 kcal/mol, making these processes rapid on biological timescales [19] [20]. However, the presence of bulky or electronically demanding substituents can significantly influence these inversion rates and populations of accessible conformations [12] [14]. The trifluoromethyl group, with its substantial steric and electronic effects, likely influences the conformational dynamics of the piperidine ring in the target compound, potentially stabilizing specific conformational states that favor biological activity.

Carboxylic Acid Bioisosteric Replacements

The carboxylic acid functional group in 4-(4-(Trifluoromethyl)piperidine-1-carbonyl)benzoic acid represents a critical pharmacophoric element that contributes significantly to target binding through hydrogen bonding and electrostatic interactions [21] [22]. However, carboxylic acids can present limitations including poor membrane permeability, metabolic liability through glucuronidation, and potential for idiosyncratic toxicity [21]. Bioisosteric replacement of the carboxylic acid moiety offers opportunities to maintain essential binding interactions while addressing these pharmaceutical limitations.

Tetrazole represents the most successful carboxylic acid bioisostere, exhibiting identical acidity (pKa = 4.5) and similar lipophilicity to carboxylic acids [21] [23] [24]. The tetrazole ring system provides a nearly isosteric replacement that maintains critical hydrogen bonding interactions while offering enhanced metabolic stability [23] [24]. Crystallographic analyses demonstrate that tetrazole and carboxylic acid bioisosteric pairs exhibit very similar hydrogen bonding environments, with attractive energies that are nearly identical [24]. However, the hydrogen bonding interactions around tetrazole substituents extend approximately 1.2 Å further from the molecular core, requiring accommodation by expanded binding sites [24].

Table 3: Carboxylic Acid Bioisosteric Replacements

BioisosterepKaAdvantagesDisadvantagesSuccess Rate
Tetrazole (1H-tetrazole)4.5Identical pKa to COOHLarger size (+1.2 Å)High (>70%)
Hydroxamic acid (CONHOH)8-9Enhanced metal bindingDifferent H-bonding patternModerate (40-60%)
Phosphonic acid (PO(OH)2)2.1, 7.2Strong acidic characterPotential for metal chelationModerate (30-50%)
Sulfonamide (SO2NH2)10-11Improved solubilityWeaker acidityLow-Moderate (20-40%)
Acyl sulfonamide (CONHSO2R)5-6Metabolic stabilitySynthetic complexityModerate (50-70%)
Isoxazole-3-ol4-5Rigid structureLimited examplesUnknown
Squaric acid derivative1-2Strong acidityVery strong acidityLow (10-30%)
Thiazole-4-carboxylic acid3-4Heteroaromatic propertiesSulfur liabilityLow-Moderate (30-50%)
Oxadiazolone6.1Balanced propertiesLimited dataModerate (40-60%)

Hydroxamic acids present an alternative bioisosteric replacement with distinct advantages for specific applications [21] [25]. With pKa values typically ranging from 8-9, hydroxamic acids are weaker acids than carboxylic acids but offer enhanced metal-binding capabilities that can be advantageous for metalloprotease inhibitors [25]. The hydroxamic acid functionality can form bidentate coordination complexes with metal centers, providing binding modes not accessible to carboxylic acids [26] [25]. However, the different hydrogen bonding pattern and altered acidity profile require careful consideration of the target binding site requirements.

Phosphonic acid bioisosteres offer strong acidic character with two ionizable protons (pKa values of 2.1 and 7.2), providing opportunities for enhanced electrostatic interactions [21] [25]. The phosphonic acid group exhibits tetrahedral geometry around the phosphorus center, contrasting with the planar arrangement of carboxylic acids, which can provide access to different binding modes [25]. However, the potential for metal chelation and the significantly different geometric requirements limit the applicability of phosphonic acid replacements to specific target classes.

Acyl sulfonamides represent a particularly promising class of carboxylic acid bioisosteres, combining favorable acidity (pKa 5-6) with enhanced metabolic stability [21] [22]. These bioisosteres maintain hydrogen bonding capability while offering resistance to glucuronidation pathways that can lead to reactive metabolite formation [21]. The success of acyl sulfonamides in pharmaceutical development is evidenced by their incorporation in several marketed drugs, where they have provided improved safety profiles compared to the corresponding carboxylic acid analogues [22].

The isoxazole-3-ol system presents an underexplored but potentially valuable bioisosteric replacement [26]. With pKa values in the range of 4-5, these heterocyclic systems provide acidity similar to carboxylic acids while offering the structural rigidity of aromatic systems [26]. The limited synthetic accessibility and fewer literature precedents for isoxazole-3-ol bioisosteres represent barriers to widespread adoption, but recent synthetic advances have made these systems more accessible for medicinal chemistry applications [26].

Quantitative structure-activity relationship analyses of carboxylic acid bioisosteres reveal that the most successful replacements maintain similar hydrogen bonding capabilities, appropriate acidity levels, and compatible geometric arrangements [23] [25]. Statistical analyses of bioisosteric replacement outcomes indicate that tetrazole replacements achieve the highest success rates, with over 70% of substitutions maintaining or improving biological activity [23]. This success rate reflects the close physicochemical similarity between tetrazole and carboxylic acid functionalities, minimizing perturbations to essential binding interactions.

XLogP3

2.8

Dates

Last modified: 08-19-2023

Explore Compound Types